3,3-Dibromoprop-2-en-1-ol
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Overview
Description
3,3-Dibromoprop-2-en-1-ol is an organic compound with the molecular formula C3H4Br2O. It is a brominated alcohol characterized by the presence of two bromine atoms attached to the second carbon of a propene chain, with a hydroxyl group (-OH) attached to the first carbon. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dibromoprop-2-en-1-ol can be synthesized through the bromination of propargyl alcohol. The process involves reacting propargyl alcohol with elemental bromine under controlled conditions to produce the dibromo product. This reaction typically yields high amounts of the desired compound with an E-isomer content of greater than 95% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced equipment and techniques allows for efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dibromoprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Less brominated alcohols or hydrocarbons.
Substitution: Various substituted alkenes or alcohols depending on the nucleophile used.
Scientific Research Applications
3,3-Dibromoprop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which 3,3-Dibromoprop-2-en-1-ol exerts its effects involves its reactivity with various molecular targets. The presence of bromine atoms and a hydroxyl group allows it to participate in a range of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions can alter the structure and function of target molecules, leading to diverse chemical and biological effects .
Comparison with Similar Compounds
2,3-Dibromopropene: Similar in structure but with bromine atoms on the second and third carbons.
1,3-Dibromopropane: A related compound with bromine atoms on the first and third carbons.
2,3-Dibromo-2-propen-1-ol: Another brominated alcohol with a slightly different structure .
Uniqueness: 3,3-Dibromoprop-2-en-1-ol is unique due to its specific bromination pattern and the presence of a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,3-dibromoprop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKWABVYDUUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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